molecular formula C17H13FN2O2 B2940590 2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034306-43-7

2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2940590
CAS No.: 2034306-43-7
M. Wt: 296.301
InChI Key: XWGGXPSAAPUCFG-UHFFFAOYSA-N
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Description

2-Fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine, furan, pyridine, and benzamide moieties contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis One common approach starts with the preparation of the furan-2-yl-pyridine intermediate, which is then coupled with a benzamide derivative under specific reaction conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases in aprotic solvents.

Major Products Formed:

  • Oxidation of the furan ring can yield furan-2-carboxylic acid.
  • Reduction of nitro groups can produce corresponding amines.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

  • 2-Fluoro-N-(pyridin-3-ylmethyl)benzamide
  • N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide
  • 2-Fluoro-N-(furan-2-ylmethyl)benzamide

Comparison: 2-Fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide stands out due to the combined presence of fluorine, furan, and pyridine moieties. This unique combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding interactions, which are not observed in its analogs. The fluorine atom, in particular, plays a crucial role in improving the compound’s pharmacokinetic profile.

Properties

IUPAC Name

2-fluoro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-5-2-1-4-13(14)17(21)20-11-12-7-8-15(19-10-12)16-6-3-9-22-16/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGGXPSAAPUCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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